molecular formula C23H22N2O2S B11361621 4,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenylpyridine-3-carboxamide

4,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenylpyridine-3-carboxamide

Cat. No.: B11361621
M. Wt: 390.5 g/mol
InChI Key: OBHKYHXICLXVPB-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenylpyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a carboxamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenylpyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides (e.g., DCC) or coupling agents like EDCI.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a thiol-ene reaction, where a thiol reacts with an alkene or alkyne under radical conditions.

    Final Assembly: The final compound is assembled by coupling the intermediate products under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the carboxamide group suggests potential interactions with biological macromolecules.

Medicine

Medicinally, this compound could be investigated for its pharmacological properties. Its structural features suggest it might interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenylpyridine-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfanyl and carboxamide groups could form hydrogen bonds or other interactions with target proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for multiple points of modification, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

4,6-dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C23H22N2O2S/c1-15-9-11-18(12-10-15)20(26)14-28-23-21(16(2)13-17(3)24-23)22(27)25-19-7-5-4-6-8-19/h4-13H,14H2,1-3H3,(H,25,27)

InChI Key

OBHKYHXICLXVPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=C(C(=CC(=N2)C)C)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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